

An In-depth Technical Guide to Thiosemicarbazones in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-3-thiosemicarbazide

Cat. No.: B1585342

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, characterized by a core (-NH-CS-NH-N=C<) structure, that have garnered significant attention in medicinal chemistry for over half a century.^{[1][2]} Initially recognized for their antiviral properties, their therapeutic potential has expanded dramatically to include potent anticancer, antimicrobial, and neuroprotective activities.^{[1][3][4]} This guide provides a comprehensive overview of the fundamental chemistry, synthesis, structure-activity relationships (SAR), and multifaceted mechanisms of action of thiosemicarbazones. We delve into their primary role as powerful metal chelators, their well-established function as inhibitors of ribonucleotide reductase, and their capacity to induce cellular oxidative stress. Furthermore, this document outlines their broad therapeutic applications, discusses the enhanced efficacy of their metal complexes, and presents detailed experimental protocols for their synthesis and biological evaluation. The narrative is designed to bridge foundational chemical principles with field-proven insights, offering researchers and drug development professionals a thorough understanding of this promising therapeutic scaffold.

The Thiosemicarbazone Scaffold: A Foundation of Versatility

Introduction and Core Chemical Properties

Thiosemicarbazones are a class of compounds containing a thiosemicarbazide group (-NH-CS-NH-NH₂) which is crucial for their diverse biological activities.^[1] They are typically synthesized through the condensation reaction of a thiosemicarbazide with a suitable aldehyde or ketone.^{[5][6][7]} The resulting structure possesses a flexible backbone and key nitrogen and sulfur donor atoms, making them excellent chelating agents for transition metal ions like iron and copper.^{[5][8][9]} This ability to sequester and interact with biologically crucial metals is central to many of their therapeutic effects.^[8] The structural versatility, allowing for extensive modification, enables the fine-tuning of their pharmacological profiles, making them a highly attractive scaffold in drug design.^{[10][11]}

The α -(N)-Heterocyclic Advantage

A particularly potent subclass of TSCs are the α -(N)-heterocyclic thiosemicarbazones. These compounds feature the thiosemicarbazone side chain attached at a position alpha to a nitrogen atom within a heterocyclic ring (e.g., pyridine, quinoline). This specific arrangement creates a conjugated N,N,S-tridentate donor set, which is essential for high biological activity.^{[6][12][13]} This tridentate configuration allows for the formation of highly stable metal complexes with significantly enhanced redox activity compared to bidentate TSCs, amplifying their therapeutic effect.^[8] The most clinically advanced thiosemicarbazone, Triapine, is a prime example of this structural class.^[14]

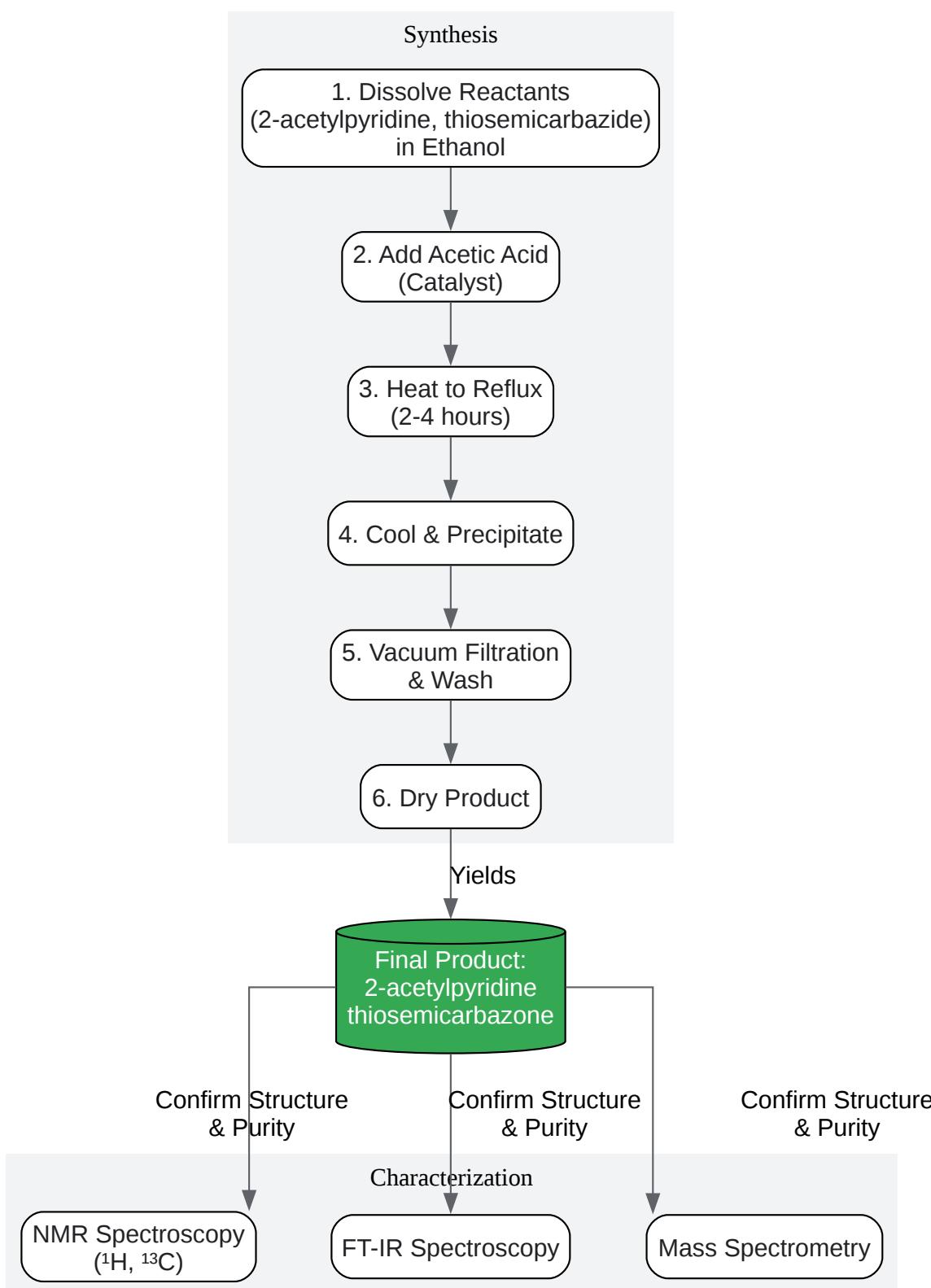
Synthesis and Characterization: A Validated Workflow

The synthesis of thiosemicarbazones is a straightforward and robust process, making them highly accessible for research and development. The causality behind the protocol is as critical as the steps themselves; the choice of solvent ensures reactant solubility, while the acid catalyst is crucial for activating the carbonyl group to facilitate the nucleophilic attack by the terminal amine of the thiosemicarbazide.

Experimental Protocol: Synthesis of a Representative Thiosemicarbazone

Objective: To synthesize 2-acetylpyridine thiosemicarbazone, a classic example of an α -(N)-heterocyclic TSC.

Materials:


- 2-acetylpyridine (1.0 eq)
- Thiosemicarbazide (1.0 eq)
- Ethanol (solvent)
- Glacial Acetic Acid (catalyst)
- Deionized Water
- Büchner Funnel and Flask
- Filter Paper
- Reflux Apparatus

Step-by-Step Methodology:

- Reactant Solubilization: Dissolve 2-acetylpyridine (1.0 eq) in absolute ethanol in a round-bottom flask. Stir until a homogenous solution is achieved. Rationale: Ethanol is chosen as it effectively dissolves both the ketone starting material and the thiosemicarbazide.
- Addition of Second Reactant: Add an equimolar amount of thiosemicarbazide (1.0 eq) to the solution. Stir the mixture to ensure even suspension.
- Catalysis: Add a few drops of glacial acetic acid to the mixture. Rationale: The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the primary amine of the thiosemicarbazide, thereby accelerating the condensation reaction.
- Reaction under Reflux: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss during the heating period.

- Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation of the product.
- Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by cold ethanol, to remove any unreacted starting materials and the catalyst. Rationale: Using cold solvents minimizes the loss of product, which may have slight solubility in the wash solvents.
- Drying: Dry the purified solid product under vacuum or in a desiccator.
- Characterization: Confirm the structure and purity of the synthesized 2-acetylpyridine thiosemicarbazone using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Visualization: Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and subsequent analytical characterization of a thiosemicarbazone.

Multifaceted Mechanisms of Action

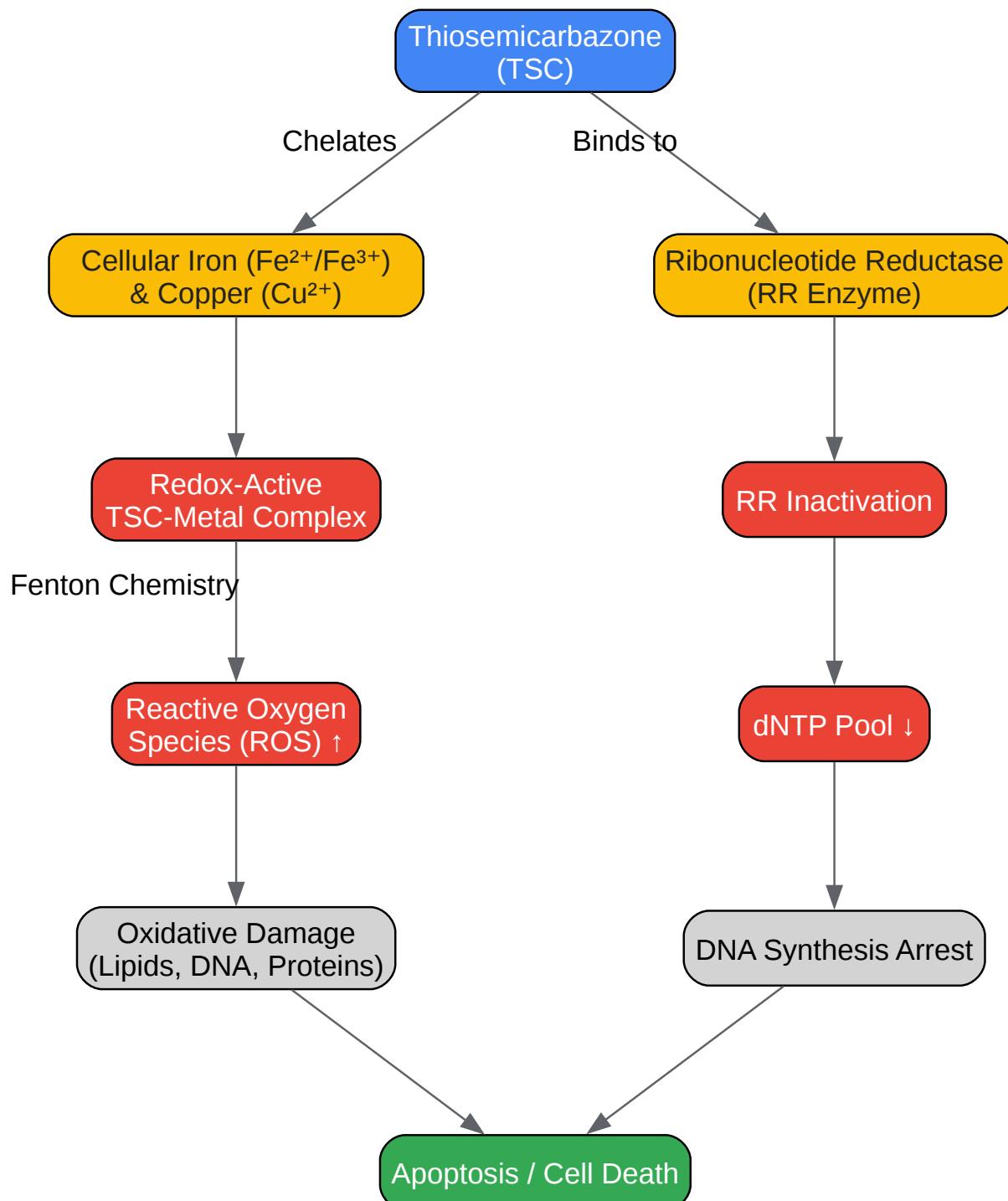
The biological activity of thiosemicarbazones is not attributed to a single mode of action but rather to their ability to interfere with multiple crucial cellular pathways.

Inhibition of Ribonucleotide Reductase (RR)

The most well-documented target of anticancer α -N-heterocyclic TSCs is the enzyme ribonucleotide reductase (RR).^{[8][15]} RR is essential for DNA synthesis and repair as it catalyzes the conversion of ribonucleoside diphosphates to their deoxy- counterparts.^{[15][16]} The enzyme's active form requires a tyrosyl free radical stabilized by a di-iron center in its R2 subunit.^[14] Thiosemicarbazones, particularly as iron complexes, are potent inhibitors of RR.^[17] They act by chelating the iron from the R2 subunit, which destabilizes the tyrosyl radical and inactivates the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.^{[16][18]} The leading clinical candidate, Triapine, is a potent RR inhibitor.^[14]

Metal Chelation and Disruption of Iron Homeostasis

Beyond RR inhibition, the strong metal-chelating properties of TSCs disrupt cellular iron and copper homeostasis.^{[8][12]} They are not simple chelators that solely remove iron; instead, they form redox-active metal complexes within the cell.^[8] These complexes can participate in Fenton-type reactions, leading to the generation of highly damaging reactive oxygen species (ROS) such as hydroxyl radicals.^{[9][12]} This induction of oxidative stress overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.^[12]


Other Biological Targets

While RR inhibition and ROS generation are primary mechanisms, evidence suggests TSCs can act on other targets:

- **Topoisomerases:** Some TSCs and their metal complexes have been shown to inhibit topoisomerase II, an enzyme critical for managing DNA topology during replication, leading

to disruptions in DNA replication and cell death.[1][19]

- Cysteine Proteases: In parasitic organisms, certain TSCs act as inhibitors of cysteine proteases, which are essential for the parasite's life cycle.[2]

[Click to download full resolution via product page](#)

Caption: Key mechanisms of action for thiosemicarbazones, highlighting metal chelation and RR inhibition.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of thiosemicarbazones can be significantly altered by modifying their chemical structure. Understanding these SARs is critical for designing next-generation compounds with improved potency and selectivity.[\[10\]](#)[\[11\]](#)

- The Aldehyde/Ketone Moiety: The nature of the carbonyl precursor is a key determinant of activity. As previously mentioned, α -(N)-heterocyclic aldehydes or ketones (like 2-acetylpyridine) yield tridentate ligands that are generally more potent anticancer agents than bidentate TSCs derived from simple aromatic or aliphatic carbonyls.[\[6\]](#)
- Substitution on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups to aromatic rings within the TSC structure can modulate the compound's lipophilicity and electronic properties. This, in turn, affects cell permeability, metal-binding affinity, and redox potential of the resulting metal complex.[\[2\]](#)[\[12\]](#) For instance, halides like bromine and chlorine are often well-tolerated and can enhance activity.[\[2\]](#)
- N4-Position Substitution: Modification of the terminal N4 amine can also influence activity. Substituting this position with alkyl or aryl groups can impact the compound's steric profile and hydrogen-bonding capabilities, which can be crucial for binding to target enzymes.[\[20\]](#)

SAR Summary Table

Scaffold Position of Modification	General Impact on Biological Activity	Representative Example
Carbonyl Precursor	α -(N)-heterocyclic structures (e.g., pyridine) are critical for tridentate chelation and high anticancer activity.[6]	2-Acetylpyridine TSC > Benzaldehyde TSC
Aromatic Ring (e.g., at C5)	Electron-withdrawing groups (e.g., halogens) can increase lipophilicity and potency.[2]	5-Bromosalicylaldehyde TSC
Terminal Amine (N4)	Substitution can alter steric hindrance and hydrogen bonding, affecting target interaction and solubility.[20][21]	N4-dimethylated TSCs show high activity.
Metal Complexation	Coordination with metals like Cu(II) or Zn(II) often enhances activity compared to the free ligand.[5][22]	Copper(II) complexes of pyridine-based TSCs

A Broad Spectrum of Therapeutic Applications

The multifaceted mechanism of action of TSCs has led to their investigation across a wide range of diseases.

- **Anticancer Agents:** This is the most extensively studied application. TSCs show efficacy against various tumor types, including leukemia, pancreatic, breast, and lung cancer.[6][12][13] The lead compound, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been evaluated in numerous clinical trials, often in combination with chemotherapy or radiation.[18][23][24][25] Current trials are exploring its use for glioblastoma and neuroendocrine tumors.[23][26]
- **Antiviral Agents:** Historically, TSCs were among the first synthetic antiviral drugs.[27][28] Methisazone, an isatin- β -thiosemicarbazone, was used for the prophylaxis of smallpox.[29]

Modern research has demonstrated the activity of TSCs against a range of viruses, including Dengue virus, herpes simplex virus, and hepatitis C.[28][30]

- **Antimicrobial Agents:** The development of antimicrobial resistance has renewed interest in TSCs as potential antibiotics and antifungals.[5][7] They exhibit activity against both Gram-positive and Gram-negative bacteria, with proposed mechanisms including the inhibition of DNA gyrase and topoisomerase IV.[1] Their metal complexes, particularly with copper(II) and zinc(II), often show superior antifungal activity compared to the uncomplexed ligands against pathogens like *Candida albicans* and *Aspergillus flavus*.[22][31][32]
- **Neurodegenerative Diseases:** A more recent application involves leveraging the metal-binding properties of TSCs to address the metal dyshomeostasis observed in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][33] Pathological protein aggregation in these conditions is often associated with elevated levels of redox-active metals. Bis(thiosemicarbazone) metal complexes, which are orally bioavailable and can cross the blood-brain barrier, have shown promise in animal models by rectifying this metal imbalance and reducing oxidative stress.[3][4][33] Novel TSCs have been designed to target multiple hallmarks of Alzheimer's disease simultaneously, including metal dyshomeostasis, oxidative stress, and low acetylcholine levels.[34][35]

Future Directions and Concluding Remarks

Thiosemicarbazones represent a remarkably versatile and enduring scaffold in medicinal chemistry. While their potential is vast, challenges related to off-target toxicity and bioavailability must be addressed through continued rational design.

Future research is heading in several exciting directions:

- **Targeted Delivery:** To improve selectivity and reduce side effects, TSCs are being incorporated into antibody-drug conjugates (ADCs), which can deliver the cytotoxic payload directly to cancer cells.[36]
- **Multi-Target Agents:** The inherent polypharmacology of TSCs is being harnessed to design single molecules that can address multiple pathological factors, particularly in complex diseases like Alzheimer's.[34]

- Novel Metal Complexes: Exploration of complexes with different transition metals may yield compounds with unique biological profiles and enhanced therapeutic indices.[37]

In conclusion, the simple yet elegant chemistry of thiosemicarbazones provides a powerful platform for the development of novel therapeutics. Their ability to interact with biological metals is a double-edged sword, providing potent mechanisms for killing pathogens and cancer cells, while also offering a means to correct metal imbalances in neurodegenerative disorders. The continued application of medicinal chemistry principles to refine and optimize this scaffold promises to yield new and effective treatments for a host of challenging diseases.

References

- Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (n.d.). Semantic Scholar.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI.
- THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. (2019). *Journal of Drug Delivery and Therapeutics*.
- Bis(thiosemicarbazone) Metal Complexes as Therapeutics for Neurodegenerative Diseases. (n.d.). PubMed.
- Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. (n.d.). PubMed.
- Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). PubMed.
- Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (n.d.). PubMed.
- Clinical Trials Using Triapine. (n.d.). National Cancer Institute.
- Bis(thiosemicarbazone) Metal Complexes as Therapeutics for Neurodegenerative Diseases. (2016). *Current Topics in Medicinal Chemistry*.
- Synthesis and Structure–Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against *Plasmodium falciparum*, *Trypanosoma brucei*, and *Trypanosoma cruzi*. (n.d.). ACS Publications.
- Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. (n.d.). IRE Journals.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark.
- Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (n.d.). Semantic Scholar.
- Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). ResearchGate.

- Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (n.d.). PubMed.
- Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. (n.d.). CORE.
- Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (n.d.). PubMed.
- Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). PubMed Central.
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. (2012). IntechOpen.
- Antifungal and Antitumor Activity of Heterocyclic Thiosemicarbazones and Their Metal Complexes: Current Status. (n.d.). PubMed.
- Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status. (n.d.). Scilit.
- Medicinal Utility of Thiosemicarbazones with Special Reference to Mixed Ligand and Mixed Metal Complexes: A Review. (n.d.). Semantic Scholar.
- Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). Exaly.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). PubMed.
- Testing the Effectiveness of an Anti-cancer Drug, Triapine, When Used With Targeted Radiation-based Treatment (Lutetium Lu 177 Dotatate), Compared to Lutetium Lu 177 Dotatate Alone for Metastatic Neuroendocrine Tumors. (n.d.). ClinicalTrials.gov.
- Antiviral activity of Thiosemicarbazones derived from α -amino acids against Dengue virus. (n.d.). PubMed.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (n.d.). ResearchGate.
- Bis(thiosemicarbazone) Metal Complexes as Therapeutics for Neurodegenerative Diseases. (n.d.). ResearchGate.
- Synthesis and antiviral evaluation of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives as potent anti-bovine viral diarrhea virus agents. (2021). Taylor & Francis Online.
- Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers. (n.d.). Frontiers.
- Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (n.d.). ResearchGate.
- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results.
- Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (2024). Ingenta Connect.

- Development of Ribonucleotide Reductase Inhibitors: A Review on Structure Activity Relationship (SAR) Studies. (2013). Ingenta Connect.
- A novel class of thiosemicarbazones show multi-functional activity for the treatment of Alzheimer's disease. (n.d.). Semantic Scholar.
- Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. (n.d.). Mary Ann Liebert, Inc., publishers.
- Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate.
- Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. (n.d.). MDPI.
- Structure–activity relationship (SAR) of the synthesized thiosemicarbazones. (n.d.). ResearchGate.
- Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (n.d.). MDPI.
- A Phase I Trial Combining Triapine With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma. (n.d.). Yale Medicine.
- A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503. (n.d.). PubMed Central.
- Pre-formed iron-thiosemicarbazone chelates as ribonucleotide reductase inhibitors. (n.d.). SciSpace.
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (n.d.). PubMed Central.
- A novel class of thiosemicarbazones show multi-functional activity for the treatment of Alzheimer's disease. (n.d.). PubMed.
- Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(thiosemicarbazone) Metal Complexes as Therapeutics for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]
- 14. Development of Ribonucleotide Reductase Inhibitors: A Review on S...: Ingenta Connect [ingentaconnect.com]
- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 16. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. Frontiers | Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 25. A Phase I Trial Combining Triapine With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma | Clinical Trials | Yale Medicine [yalemedicine.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. Antiviral activity of Thiosemicarbazones derived from α -amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. DSpace [research-repository.griffith.edu.au]
- 35. A novel class of thiosemicarbazones show multi-functional activity for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. [PDF] Medicinal Utility of Thiosemicarbazones with Special Reference to Mixed Ligand and Mixed Metal Complexes: A Review | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thiosemicarbazones in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585342#introduction-to-thiosemicarbazones-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com